REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([O:12][CH2:13][O:14][CH3:15])[CH:6]=1)C.O.[OH-].[Na+].C(O)(=O)C>C(O)C>[CH3:15][O:14][CH2:13][O:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[CH3:11])[C:4]([OH:16])=[O:3] |f:2.3|
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Name
|
3-methoxymethoxy-4-methyl-benzoic acid ethyl ester
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)C)OCOC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
Mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the ethanol
|
Type
|
WAIT
|
Details
|
After standing for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C(C(=O)O)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |